molecular formula C17H14N2 B14642700 5-Ethyl-11H-pyrido[3,4-A]carbazole CAS No. 53645-55-9

5-Ethyl-11H-pyrido[3,4-A]carbazole

Cat. No.: B14642700
CAS No.: 53645-55-9
M. Wt: 246.31 g/mol
InChI Key: KKTSQBOIMYBTHI-UHFFFAOYSA-N
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Description

5-Ethyl-11H-pyrido[3,4-A]carbazole is a heterocyclic aromatic compound that belongs to the pyridocarbazole family. This compound is characterized by its tricyclic structure, which includes a pyridine ring fused to a carbazole moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-11H-pyrido[3,4-A]carbazole can be achieved through multiple synthetic routes. One common method involves the preparation of 5-ethylisoquinoline, followed by the construction of the indole ring via 5-ethyl-8-hydrazinoisoquinoline . Another approach utilizes the oxidative photocyclisation of a 1-(indol-3-yl)-2-(4-pyridyl)but-1-ene . Additionally, the conversion of 1,5-methanoazocino-[4,3-b]indole uleine into 5-ethyl-1,2,3,4-tetrahydro-2-methyl-11H-pyrido[3,4-A]carbazole has been described .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-11H-pyrido[3,4-A]carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the compound’s structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed for reduction reactions.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Comparison with Similar Compounds

5-Ethyl-11H-pyrido[3,4-A]carbazole can be compared with other pyridocarbazole compounds such as ellipticine and olivacine:

The uniqueness of this compound lies in its specific ethyl substitution, which may influence its reactivity and biological activity compared to its analogs.

Properties

CAS No.

53645-55-9

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

5-ethyl-11H-pyrido[3,4-a]carbazole

InChI

InChI=1S/C17H14N2/c1-2-11-9-14-13-5-3-4-6-16(13)19-17(14)15-10-18-8-7-12(11)15/h3-10,19H,2H2,1H3

InChI Key

KKTSQBOIMYBTHI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C3=C1C=CN=C3)NC4=CC=CC=C42

Origin of Product

United States

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